2-Methylindoline-d3
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Overview
Description
2-Methylindoline-d3 is a deuterated form of 2-methylindoline, a heterocyclic organic compound with a fused benzene and pyrrole ring. This compound is particularly useful in drug development and environmental research due to its unique chemical and biological properties.
Preparation Methods
The synthesis of 2-methylindoline-d3 can be achieved through various methods. One common approach involves the catalytic hydrogenation of 2-methylindole in acidic ionic liquid. This method is advantageous due to its high selectivity, yield, and environmentally friendly nature . Another method involves the use of palladium-catalyzed intramolecular amination of ortho-C(sp2)-H bonds, which features high efficiency, low catalyst loadings, and mild operating conditions .
Chemical Reactions Analysis
2-Methylindoline-d3 undergoes several types of chemical reactions, including:
Oxidation: This reaction can be catalyzed by various oxidizing agents, leading to the formation of 2-methylindole.
Reduction: Catalytic hydrogenation can convert 2-methylindole back to 2-methylindoline.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom, to form various derivatives.
Common reagents used in these reactions include palladium catalysts, hydrogen gas, and various oxidizing agents. The major products formed from these reactions include 2-methylindole and its derivatives .
Scientific Research Applications
2-Methylindoline-d3 has a wide range of applications in scientific research:
Chemistry: It is used as a reference material in nuclear magnetic resonance (NMR) spectroscopy due to its deuterated nature.
Biology: The compound is used in the study of enzyme mechanisms and metabolic pathways.
Medicine: It is employed in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-methylindoline-d3 exerts its effects involves its interaction with various molecular targets and pathways. For instance, in drug development, it may act as an inhibitor or activator of specific enzymes, thereby modulating biochemical pathways . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
2-Methylindoline-d3 can be compared with other similar compounds, such as:
2-Methylindole: This compound is the non-deuterated form and is commonly used in similar applications.
N-Methylindole: This compound differs in its substitution pattern and has distinct chemical properties.
Indoline: This compound lacks the methyl group and has different reactivity and applications.
The uniqueness of this compound lies in its deuterated nature, which makes it particularly valuable in NMR spectroscopy and other analytical techniques .
Properties
Molecular Formula |
C9H11N |
---|---|
Molecular Weight |
136.21 g/mol |
IUPAC Name |
2-(trideuteriomethyl)-2,3-dihydro-1H-indole |
InChI |
InChI=1S/C9H11N/c1-7-6-8-4-2-3-5-9(8)10-7/h2-5,7,10H,6H2,1H3/i1D3 |
InChI Key |
QRWRJDVVXAXGBT-FIBGUPNXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C1CC2=CC=CC=C2N1 |
Canonical SMILES |
CC1CC2=CC=CC=C2N1 |
Origin of Product |
United States |
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